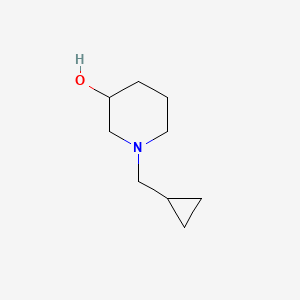![molecular formula C8H12ClN3O B1428106 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole CAS No. 1251374-55-6](/img/structure/B1428106.png)
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole (CMOT) is a chemical compound that was first synthesized in the early 1990s. It has since been studied extensively for its potential uses in scientific research and laboratory experiments. CMOT is a member of the triazole family of compounds, which have a wide range of applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis of Energetic Materials
The study by Wang, Gao, Ye, and Shreeve (2007) discusses the preparation of triazolyl-functionalized monocationic and diquaternary energetic salts through reactions involving chloromethyl-triazole compounds. These salts exhibit good thermal stability and relatively high density, making them potential candidates for energetic material applications. The process involves metathetical reactions with silver salts and protonation, showcasing the versatility of triazole derivatives in synthesizing high-energy density materials (Wang et al., 2007).
Bioactivity and Fungicidal Properties
Another application is found in the synthesis and evaluation of bioactivity, where triazole derivatives demonstrate significant fungicidal activity and some plant growth promotion. The work by Shi-kai (2003) outlines the synthesis of a compound through a series of reactions involving chloromethyl-triazole, showcasing its strong fungicidal properties. This highlights the potential of such compounds in agricultural applications to protect crops against fungal infections and possibly enhance growth (Shi-kai, 2003).
Material Science and Chemical Synthesis
In the field of material science, triazole derivatives are explored for their potential in creating new materials with unique properties. For instance, the synthesis of novel proton-conducting monomers for potential use in fuel cell technologies was reported by Su-jing (2013), demonstrating the chemical versatility and applicability of triazole-based compounds in developing new materials with specific functional properties (Su-jing, 2013).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(oxolan-3-ylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIFLLDJVGISIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)


![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)





